Ethyl imidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their potential pharmaceutical applications . They have been attracting substantial interest and their synthesis has been well studied in the past decade because of their importance as a bioactive scaffold .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . Recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton have been developed .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines has been calculated using density functional theory (DFT) and compared with the x-ray diffraction value .Chemical Reactions Analysis
Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Scientific Research Applications
1. Antituberculosis Agents
- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : Further exploration of substituents at C2 and C6 positions identified a compound with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .
2. Synthesis of Imidazo[1,2-a]pyridines
- Summary of Application : A series of imidazo[1,2-a]pyridines were synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones .
- Methods of Application : The synthesis was performed under microwave irradiation, without the use of solvents or catalysts . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
- Results or Outcomes : The method resulted in the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields .
3. Ligands for Coordination Complexes
- Summary of Application : Imidazo[1,5-a]pyridine compounds can be used as ligands for a plethora of coordination complexes .
- Methods of Application : The specific methods of application would depend on the type of coordination complex being synthesized. Typically, this involves reacting the ligand with a metal salt in a suitable solvent .
4. Chemical Sensors
- Summary of Application : Imidazo[1,5-a]pyridine compounds can be used as chemical sensors .
- Methods of Application : The specific methods of application would depend on the type of analyte being detected. This could involve incorporating the imidazo[1,5-a]pyridine compound into a sensor device, which would then change in some way (e.g., color change, fluorescence) in the presence of the analyte .
5. Smart Materials in Optoelectronics
- Summary of Application : Imidazo[1,5-a]pyridine compounds can be used as smart materials in optoelectronics .
- Methods of Application : The specific methods of application would depend on the type of optoelectronic device being developed. This could involve incorporating the imidazo[1,5-a]pyridine compound into a device, which would then change its properties (e.g., conductivity, transparency) in response to an external stimulus .
6. Fluorophores for Bioimaging
- Summary of Application : Imidazo[1,5-a]pyridine compounds can be used as fluorophores for bioimaging .
- Methods of Application : The specific methods of application would depend on the type of bioimaging technique being used. This could involve incorporating the imidazo[1,5-a]pyridine compound into a biological sample, which would then fluoresce under certain conditions, allowing for the visualization of specific structures or processes .
Safety And Hazards
While specific safety and hazards data for Ethyl imidazo[1,2-a]pyridine-6-carboxylate is not available, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible .
properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-9-11-5-6-12(9)7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPESMSWFRPZADJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl imidazo[1,2-a]pyridine-6-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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